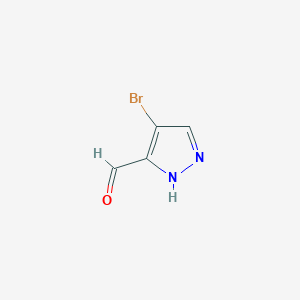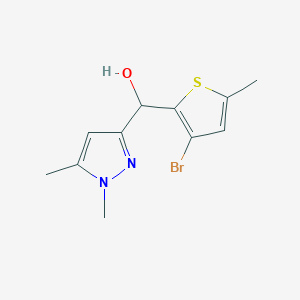
N-(2,5-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O6 and its molecular weight is 409.398. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant and Nootropic Activities
Research has explored the pharmacological activity of compounds related to N-(2,5-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. A study by Thomas et al. (2016) found that certain analogs of this compound exhibited significant antidepressant and nootropic activities. This suggests potential therapeutic applications in central nervous system disorders.
Synthetic Methodologies
Another research aspect involves the development of synthetic methodologies for similar compounds. For instance, Bhaskar et al. (2019) discussed the synthesis of a related compound using sodium dithionite, showcasing advanced chemical techniques that could be applied to synthesize N-(2,5-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
Biological Evaluation
Several studies focus on the biological evaluation of related compounds. For example, Wiedemann & Grohmann (2009) and El-Sehrawi et al. (2015) have examined the antimicrobial and antifungal properties of similar compounds, indicating potential applications in infectious disease treatment.
Radiosensitization and Cytotoxicity
Research by Threadgill et al. (1991) explored the use of nitrothiophene derivatives in radiosensitization and as bioreductively activated cytotoxins. These findings could inform the development of cancer therapies using compounds structurally related to N-(2,5-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
Antiviral Applications
The work of Yongshi et al. (2017) on furan-carboxamide derivatives as inhibitors of influenza A virus H5N1 suggests that related compounds could have antiviral properties, indicating potential uses in combating viral infections.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-29-16-8-9-19(30-2)18(12-16)22-20(25)17-7-4-10-23(21(17)26)13-14-5-3-6-15(11-14)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTIORGKDYVHSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372638.png)


![1-(3,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2372641.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372642.png)





